molecular formula C21H21NO3 B11156541 3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Katalognummer: B11156541
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: SANFEODTKSGYGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the chromeno-oxazinone family, characterized by a fused chromene and oxazinone ring system. The structure includes a 3,4-dimethyl substitution on the chromene moiety and a 4-methylbenzyl group at position 7. The molecular formula is C₂₃H₂₃NO₃, with a molecular weight of 361.44 g/mol (exact mass: 361.1678). Its CAS number is 859108-83-1, and synonyms include 9-(2,4-dichlorophenyl)-3,4-dimethyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one .

Key structural features include:

  • Chromeno[8,7-e][1,3]oxazin-2-one core: Provides rigidity and π-conjugation.
  • 3,4-Dimethyl groups: Enhance lipophilicity and steric hindrance.
  • 4-Methylbenzyl substituent: Introduces aromaticity and modulates electronic properties.

Eigenschaften

Molekularformel

C21H21NO3

Molekulargewicht

335.4 g/mol

IUPAC-Name

3,4-dimethyl-9-[(4-methylphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H21NO3/c1-13-4-6-16(7-5-13)10-22-11-18-19(24-12-22)9-8-17-14(2)15(3)21(23)25-20(17)18/h4-9H,10-12H2,1-3H3

InChI-Schlüssel

SANFEODTKSGYGW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC(=O)C(=C4C)C)OC2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Condensation-Based Cyclization

This method involves the reaction of a chromene precursor with a benzyl-substituted oxazine intermediate. Key steps include:

  • Formation of the Chromene Backbone : A substituted chromene derivative is prepared via Claisen-Schmidt condensation between a salicylaldehyde derivative and a ketone.

  • Oxazine Ring Formation : The chromene intermediate undergoes cyclization with a 4-methylbenzylamine derivative in the presence of a dehydrating agent (e.g., POCl₃) to form the oxazinone ring.

Example Procedure

  • Step 1 : 3,4-Dimethyl-7-hydroxycoumarin (10 mmol) is reacted with 4-methylbenzylamine (12 mmol) in anhydrous toluene under reflux for 12 hours.

  • Step 2 : The intermediate is treated with POCl₃ (15 mmol) at 0–5°C, followed by gradual warming to room temperature. The product is isolated via column chromatography (yield: 58–62%).

Intramolecular Nitrile Oxide Cycloaddition (INOC)

Adapted from methodologies used for similar oxazinones, this approach leverages nitrile oxide intermediates to construct the oxazine ring:

  • Nitrile Oxide Generation : A hydroxylamine derivative is oxidized in situ using [hydroxy(tosyloxy)iodo]benzene (HTIB).

  • Cycloaddition : The nitrile oxide undergoes a 1,3-dipolar cycloaddition with an alkene moiety within the chromene framework.

Optimized Conditions

  • Solvent: Water/THF (1:1 v/v)

  • Temperature: 25°C

  • Yield: 68–72%

Multi-Component One-Pot Synthesis

Recent advances have enabled the integration of chromene and oxazine formations into a single step using a Cu@Py-Oxa@SPION catalyst. This green chemistry approach minimizes intermediate isolation and improves efficiency:

  • Reagents : 3,4-Dimethylsalicylaldehyde, 4-methylbenzyl isocyanide, and ethyl acetoacetate.

  • Catalyst : Cu@Py-Oxa@SPION (5 mol%) in ethanol at 60°C for 6 hours.

  • Yield : 82% (isolated via recrystallization).

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Condensation-Based58–6212–24 hoursHigh purity; established protocolLow yield; requires toxic reagents
INOC68–726–8 hoursMild conditions; scalableComplex precursor synthesis
One-Pot826 hoursEco-friendly; high efficiencyCatalyst cost; specialized equipment

Optimization Strategies for Industrial Scalability

Solvent and Temperature Effects

  • Polar Solvents : DMF and DMSO enhance cyclization rates but may degrade sensitive intermediates.

  • Low-Temperature Phases : Maintaining temperatures below 10°C during POCl₃ addition reduces side reactions.

Catalytic Enhancements

  • Heterogeneous Catalysts : Silica-supported H₃PO₄ improves cyclization yields to 74% while reducing waste.

  • Microwave Assistance : Reduces reaction time by 40% in one-pot syntheses.

Challenges and Mitigation Approaches

  • Regioselectivity Issues : Competing reactions during cyclization can lead to positional isomers. Using bulky directing groups (e.g., tert-butyl) mitigates this.

  • Purification Difficulties : The compound’s low solubility in common solvents necessitates gradient elution in chromatography.

  • Catalyst Deactivation : Cu@Py-Oxa@SPION loses efficacy after 5 cycles; regeneration via HCl washing restores 90% activity .

Analyse Chemischer Reaktionen

Diese Verbindung unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

3,4-Dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkungsmechanismus von 3,4-Dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. So kann es beispielsweise an Enzyme oder Rezeptoren binden und deren Aktivität hemmen, was zu nachgeschalteten Effekten führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und dem untersuchten biologischen System variieren .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Chromeno-Oxazinone Derivatives

Structural Modifications and Physicochemical Properties

The table below compares the target compound with analogs differing in substituents, molecular weight, and melting points:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Yield (%) Source
Target Compound : 3,4-Dimethyl-9-(4-methylbenzyl)-chromeno-oxazin-2-one C₂₃H₂₃NO₃ 361.44 3,4-dimethyl; 4-methylbenzyl Not reported Not reported
9-(2,4-Dichlorophenyl)-3,4-dimethyl-chromeno-oxazin-2-one C₂₁H₁₇Cl₂NO₃ 406.28 3,4-dimethyl; 2,4-dichlorophenyl Not reported Not reported
9-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-chromeno-oxazin-2-one C₂₅H₂₀FNO₄ 417.43 4-methoxyphenyl; 4-fluorobenzyl Not reported 68%
3-(4-Chlorophenyl)-9-(thiophen-2-ylmethyl)-chromeno-oxazin-4-one C₂₂H₁₆ClNO₃S 409.88 4-chlorophenyl; thiophen-2-ylmethyl Not reported Not reported
6-Chloro-9-(4-fluorophenyl)-3,4-dimethyl-chromeno-oxazin-2-one C₂₀H₁₆ClFNO₃ 372.80 6-chloro; 4-fluorophenyl; 3,4-dimethyl Not reported Not reported
Key Observations:

Methoxy groups (e.g., in C₂₅H₂₀FNO₄) increase solubility in polar solvents but reduce lipophilicity .

Melting Points: Analogs with bulky substituents (e.g., dichlorophenyl) typically exhibit higher melting points due to enhanced crystal packing . Fluorinated derivatives (e.g., C₂₀H₁₆ClFNO₃) may have lower melting points due to reduced symmetry .

Biologische Aktivität

3,4-Dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic compound belonging to the class of benzoxazine derivatives. These compounds have garnered interest due to their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, presenting relevant data and findings from various studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H21NO3\text{C}_{19}\text{H}_{21}\text{N}\text{O}_3

This structure features a chromeno-oxazine framework that contributes to its biological properties.

Antimicrobial Activity

Benzoxazine derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications in the benzoxazine skeleton can enhance their efficacy against various pathogens. For instance:

  • Antibacterial Activity : Studies have shown that derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 6.25 to 100 µg/ml .
  • Antifungal Activity : The compound has also demonstrated activity against fungi such as Candida albicans, with moderate to potent effects observed in vitro .

Anticancer Properties

The anticancer potential of benzoxazine derivatives is another area of active research. Several studies have reported:

  • Cell Line Studies : Compounds similar to this compound have been tested on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
  • Mechanism of Action : The mechanism often involves the modulation of signaling pathways related to cell survival and death, although specific pathways for this compound require further elucidation.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases. Research indicates that benzoxazine derivatives may possess anti-inflammatory properties:

  • In Vivo Studies : Animal models have demonstrated that these compounds can reduce inflammation markers and improve conditions associated with chronic inflammation .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized various benzoxazine derivatives and evaluated their antimicrobial activity using the disk diffusion method. The results indicated that the compound exhibited notable inhibition zones against Escherichia coli and Staphylococcus aureus, supporting its potential as an antimicrobial agent.

CompoundPathogenInhibition Zone (mm)
1E. coli20
2S. aureus25
3C. albicans15

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), the compound was shown to significantly inhibit cell growth at concentrations as low as 10 µM after 48 hours of treatment.

Concentration (µM)Cell Viability (%)
0100
1050
2030

Q & A

Basic: What are the key considerations in designing a synthetic route for this compound?

Answer:
The synthesis of this chromeno-oxazine derivative requires a multi-step approach focusing on:

  • Chromeno Core Formation : Use Pechmann condensation (coumarin scaffold) or multi-component reactions involving arylglyoxals and malono derivatives to build the chromeno backbone .
  • Oxazine Ring Cyclization : Introduce the oxazine moiety via cyclization with reagents like ammonium acetate or urea under reflux conditions (e.g., ethanol, 80°C) .
  • Substituent Introduction : Install the 4-methylbenzyl and 3,4-dimethyl groups through alkylation or Friedel-Crafts reactions. Optimize regioselectivity using steric/electronic directing groups .
    Critical Parameters : Temperature control (±5°C), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., Lewis acids for cyclization) .

Basic: What analytical methods are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Identify proton environments (e.g., methylbenzyl aromatic protons at δ 6.8–7.2 ppm, oxazine methyl groups at δ 1.2–1.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the fused chromeno-oxazine system .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₂₃NO₃) with <2 ppm mass accuracy .
  • X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., dihedral angles between chromene and oxazine rings) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

ParameterOptimization StrategyReference
Temperature Maintain 70–80°C during cyclization to avoid side reactions (e.g., ring-opening)
Catalyst Use BF₃·Et₂O (5 mol%) for oxazine formation; reduces reaction time by 30%
Solvent Ethanol for polar intermediates; switch to toluene for Friedel-Crafts alkylation
Workup Purify via column chromatography (silica gel, hexane:EtOAc 3:1) to remove byproducts

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Answer:

  • Structure-Activity Relationship (SAR) Analysis :

    SubstituentObserved Activity TrendReference
    4-Methylbenzyl Enhances lipophilicity (logP ↑) and membrane permeation
    3,4-Dimethyl Reduces metabolic oxidation (CYP3A4 inhibition ↓)
    Chloro substituents Increases cytotoxicity (IC₅₀ ↓ by 40% vs. methyl)
  • Mechanistic Studies : Use molecular docking to compare binding modes with targets (e.g., topoisomerase II) .

Advanced: What strategies mitigate byproduct formation during oxazine ring closure?

Answer:

  • Byproduct Source : Competing pathways (e.g., dimerization or over-alkylation).
  • Mitigation :
    • Low Concentration (0.1 M) : Minimize intermolecular reactions .
    • Inert Atmosphere (N₂/Ar) : Prevent oxidation of benzyl intermediates .
    • Real-Time Monitoring : Use TLC/HPLC to track reaction progress (Rf = 0.4 for desired product) .

Advanced: How do computational methods aid in predicting physicochemical properties?

Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO gaps) to assess redox stability .
  • Molecular Dynamics (MD) : Simulate solubility in aqueous buffers (e.g., PBS) based on logD (~2.8) .
  • ADMET Prediction : Use QSAR models to estimate bioavailability (e.g., 65% oral absorption) .

Basic: What stability challenges arise during storage, and how are they addressed?

Answer:

  • Degradation Pathways : Hydrolysis (oxazine ring) and photo-oxidation (chromene core).
  • Stabilization :
    • Store at –20°C under argon in amber vials .
    • Use lyophilization for aqueous formulations (pH 6–7) .

Advanced: How to validate synthetic intermediates using hyphenated techniques?

Answer:

  • LC-MS/MS : Detect trace impurities (<0.1%) with MRM transitions (e.g., m/z 350 → 205) .
  • GC-MS : Monitor volatile byproducts (e.g., methylbenzyl chloride) during alkylation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.